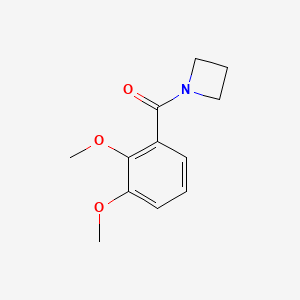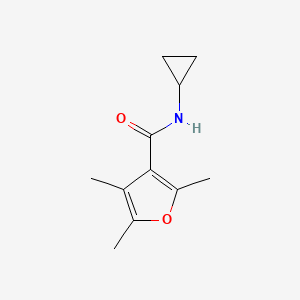![molecular formula C18H14N2O4 B7476350 4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B7476350.png)
4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid, also known as CAY10585, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of N-acylhydrazone compounds and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid involves the binding of the compound to the active site of the target enzyme or protein. This binding can result in the inhibition of enzyme activity or the disruption of protein function. For example, 4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid has been found to inhibit HDAC activity by binding to the zinc ion in the active site of the enzyme. This inhibition can lead to changes in gene expression and cellular processes.
Biochemical and Physiological Effects:
4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. Additionally, 4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid in lab experiments is its high potency and specificity for its target enzymes and proteins. This can allow for the selective inhibition of specific cellular processes and the study of their underlying mechanisms. However, one limitation of 4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid is its potential toxicity and off-target effects. Careful dose-response studies and toxicity assessments are necessary to ensure the safety and reliability of the experimental results.
Orientations Futures
There are many future directions for the study of 4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid. One potential area of research is the development of analogs and derivatives of 4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid with improved potency and selectivity. Additionally, the use of 4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid in combination with other drugs or therapies could provide synergistic effects and improve treatment outcomes. Furthermore, the study of the cellular and molecular mechanisms underlying the effects of 4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid could provide insights into the development of novel therapeutic strategies for cancer and other diseases.
Conclusion:
In conclusion, 4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid is a promising tool compound for scientific research. Its high potency and specificity for target enzymes and proteins make it a valuable tool for the study of cellular and molecular mechanisms. Further research is needed to fully understand the potential applications and limitations of 4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid, but its potential for the development of novel therapeutic strategies is promising.
Méthodes De Synthèse
The synthesis of 4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid involves the reaction of 4-aminobenzoic acid with 3-methoxyphenylacetonitrile in the presence of acetic anhydride and triethylamine. The resulting product is then treated with hydrazine hydrate to form the final compound. This method has been reported to yield high purity and good yields of 4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid.
Applications De Recherche Scientifique
4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid has been extensively studied for its potential use as a tool compound in scientific research. It has been found to have inhibitory effects on various enzymes and proteins, including histone deacetylases (HDACs), lysine-specific demethylase 1 (LSD1), and ribonucleotide reductase (RR). These enzymes and proteins play important roles in various cellular processes, and their inhibition by 4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid can provide insights into the underlying mechanisms of these processes.
Propriétés
IUPAC Name |
4-[[(E)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-24-16-4-2-3-12(10-16)9-14(11-19)17(21)20-15-7-5-13(6-8-15)18(22)23/h2-10H,1H3,(H,20,21)(H,22,23)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRLSCFFJWRNKD-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7476275.png)
![N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B7476280.png)



![1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7476321.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B7476333.png)




![2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476379.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B7476381.png)
![4-[2-(2-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476386.png)